Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
Overview
Description
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is a complex organic compound that features a piperidine ring and a benzoxazole moiety Piperidine is a six-membered heterocyclic amine, while benzoxazole is a bicyclic compound containing both benzene and oxazole rings
Mechanism of Action
Target of Action
Piperidine derivatives are known to exhibit a wide range of biological activities and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to exhibit various pharmacological properties such as antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical Pathways
Piperidine derivatives are known to interact with various physiological systems, including the central nervous system (cns), cardiovascular system (cvs), and gastrointestinal tract (git), among others .
Result of Action
Piperidine derivatives are known to exhibit various physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- typically involves the acylation of piperidine with a benzoxazole derivative. One common method includes the reaction of piperidine with 2-oxo-3(2H)-benzoxazole acetic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones.
Reduction: The benzoxazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Piperidones and benzoxazole derivatives.
Reduction: Reduced benzoxazole compounds.
Substitution: Various substituted piperidine and benzoxazole derivatives.
Scientific Research Applications
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperidones and substituted piperidines.
Benzoxazole derivatives: Including 2-aminobenzoxazole and benzoxazole carboxylic acids.
Uniqueness
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is unique due to the combination of the piperidine and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Piperidine derivatives, particularly those containing the benzoxazolone moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- , exploring its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can be characterized by its unique structure combining piperidine and benzoxazolone. The synthesis typically involves the reaction of piperidine with a benzoxazolone derivative, followed by acetylation. This structural configuration is crucial for its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazolone exhibit significant anticancer properties. For instance, a study evaluated various 2(3H)-benzoxazolone derivatives against metastatic MDA-MB-231 breast cancer cell lines. The results showed that compounds containing piperidine substituents effectively reduced cell viability, demonstrating cytotoxic effects. The MTT assay revealed that certain derivatives had an IC50 value as low as 50 µM, indicating potent activity against cancer cells .
The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. For example, TUNEL assays confirmed apoptotic activity in treated cells, suggesting that the presence of specific substituents on the benzoxazolone ring enhances this effect . Molecular docking studies further supported these findings, indicating favorable interactions between the compounds and target proteins involved in cancer progression.
Antimicrobial Activity
In addition to anticancer effects, piperidine derivatives have shown promising antimicrobial activities. A study reported that certain synthesized thiazole derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, one compound showed a minimum inhibitory concentration (MIC) of 93.7 µg/mL against E. coli and P. aeruginosa, highlighting the potential of piperidine-containing compounds as antimicrobial agents .
Table: Summary of Biological Activities
Activity Type | Compound | Target Organism/Cell Line | MIC/IC50 Value |
---|---|---|---|
Anticancer | Piperidine Derivative | MDA-MB-231 Breast Cancer Cells | IC50 = 50 µM |
Antimicrobial | Thiazole Derivative | E. coli, P. aeruginosa | MIC = 93.7 µg/mL |
Antifungal | Thiazole Derivative | C. albicans, Aspergillus flavus | MIC = 7.8 µg/mL |
Case Study 1: Cytotoxic Effects on MDA-MB-231 Cells
In a controlled experiment, piperidine derivatives were tested for their ability to induce apoptosis in MDA-MB-231 cells. The study utilized both MTT assays and TUNEL assays to measure cell viability and apoptosis rates respectively. Results indicated that compounds with chlorine substituents at specific positions on the benzoxazolone ring exhibited enhanced cytotoxicity compared to others .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of synthesized piperidine derivatives against various bacterial strains. Compounds were screened for their MIC values, demonstrating significant activity against multiple pathogens including Staphylococcus aureus and Bacillus subtilis. The results confirmed that structural modifications in the piperidine ring could enhance antibacterial potency .
Properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-8-4-1-5-9-15)10-16-11-6-2-3-7-12(11)19-14(16)18/h2-3,6-7H,1,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMLWQYAKBSZTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349452 | |
Record name | Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113660-29-0 | |
Record name | Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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